4-甲基-4-(甲基二硫)戊酸

描述

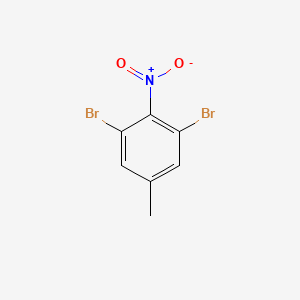

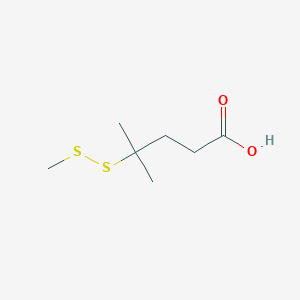

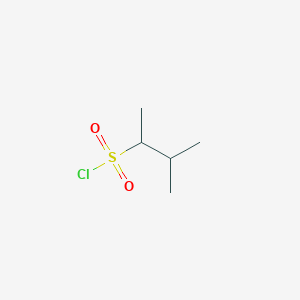

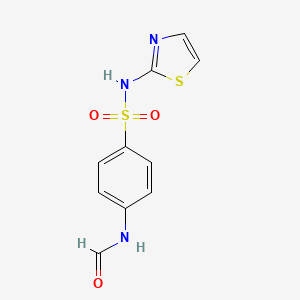

4-Methyl-4-(methyldisulfanyl)pentanoic acid is a compound with the molecular formula C7H14O2S2 and a molecular weight of 194.32 . It is used as a cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) .

Molecular Structure Analysis

The InChI code for 4-Methyl-4-(methyldisulfanyl)pentanoic acid is1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) . The canonical SMILES representation is CC(C)(CCC(=O)O)SSC . Physical And Chemical Properties Analysis

4-Methyl-4-(methyldisulfanyl)pentanoic acid has a molecular weight of 194.3 g/mol . It has a topological polar surface area of 87.9 Ų and a complexity of 134 . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It is a liquid at room temperature and should be stored at 4°C, away from moisture and light .科学研究应用

化学反应和合成

- 吡唑和异恶唑的合成:4-甲基-4-(甲基二硫)戊酸参与吡唑和异恶唑的合成。Baeva 等人 (2020) 证明了 3-[(烷基硫烷基)甲基]戊烷-2,4-二酮与烟酸肼在各种溶剂中的反应,导致形成 4-[(烷基硫烷基)甲基]-取代的 1-(吡啶-3-基)羰基-1H-吡唑和 1-酰基-1H-吡唑。类似地,Baeva 等人 (2018) 的一项研究合成了新的 4-[(烷基硫烷基)甲基]-和 4-[(烷基磺酰基)甲基]异恶唑和 -1H-吡唑,通过 3-[(烷基硫烷基)甲基]-和 3-[(烷基磺酰基)甲基]戊烷-2,4-二酮与羟胺和肼、苯肼、缩氨脲或硫代缩氨脲的反应 (Baeva 等人,2020 年) (Baeva 等人,2018 年)。

工业应用

- 戊酸甲酯的生产:戊酸甲酯,也称为戊酸甲酯,是一种衍生自戊酸的产物。它主要用作美容护理、肥皂和洗衣粉中的香料。陈等人 (2016) 提出了一种使用反应精馏塔制造戊酸甲酯的方法,展示了其工业相关性 (Chen 等人,2016 年)。

生化和医药研究

- 抗生素合成:Kinoshita 和 Mariyama (1975) 合成了抗生素吡啶霉素中存在的天然 4-氨基-3-羟基-2-甲基-5-(3-吡啶基)戊酸,证明了该化合物在开发抗菌剂中的应用 (Kinoshita 和 Mariyama,1975 年)。

催化和化学工程

- 催化氢化和氧化:Gong 等人 (2011) 探索了乙酰丙酸、4-氧代戊酸的催化氢化和氧化,强调了该化合物在催化中的作用。这项研究证明了乙酰丙酸转化为各种有用化学品,表明戊酸衍生物在催化过程中的重要性 (Gong 等人,2011 年)。

作用机制

Target of Action

4-Methyl-4-(methyldisulfanyl)pentanoic acid is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the antibodies to which it is attached. These antibodies are designed to specifically recognize antigens on the surface of target cells, such as cancer cells .

Mode of Action

The compound acts as a cleavable linker in ADCs . It connects the antibody to the cytotoxic drug and releases the drug once the ADC has bound to the target cell . The cleavable nature of the linker allows for the controlled release of the drug, thereby enhancing the specificity and reducing the side effects of the treatment .

Biochemical Pathways

The exact biochemical pathways affected by 4-Methyl-4-(methyldisulfanyl)pentanoic acid depend on the specific cytotoxic drug that is attached to the ADC. Generally, the drug is designed to interfere with cell division or other vital processes, leading to cell death .

Result of Action

The result of the action of 4-Methyl-4-(methyldisulfanyl)pentanoic acid is the targeted delivery of a cytotoxic drug to specific cells. This can lead to the selective destruction of these cells, while minimizing damage to healthy cells .

Action Environment

The action of 4-Methyl-4-(methyldisulfanyl)pentanoic acid can be influenced by various environmental factors. For example, the pH and enzymatic conditions inside the target cells can affect the cleavage of the linker and the release of the drug . Additionally, factors such as the patient’s immune response and the presence of other medications can also influence the efficacy and stability of the ADC.

属性

IUPAC Name |

4-methyl-4-(methyldisulfanyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2S2/c1-7(2,11-10-3)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFCEVXCVFNSCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)SSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468660 | |

| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-4-(methyldisulfanyl)pentanoic acid | |

CAS RN |

796073-55-7 | |

| Record name | 4-methyl-4-(methyldisulfanyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Chloro-4-[1,2,2-tris(4-chlorophenyl)ethenyl]benzene](/img/structure/B3057273.png)

![Imidazo[1,2-a]pyridine, 2,3-dihydro-2-phenyl-6-(trifluoromethyl)-, (2R)-](/img/structure/B3057278.png)

![[(2-Hydroxyphenyl)sulfanyl]acetic acid](/img/structure/B3057279.png)

![2-{(E)-[(4-nitrophenyl)imino]methyl}phenol](/img/structure/B3057290.png)